3-(Chloromethyl)-5-(2-methylbutan-2-yl)-1,2,4-oxadiazole
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Overview
Description
3-(Chloromethyl)-5-(2-methylbutan-2-yl)-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a chloromethyl group and a 2-methylbutan-2-yl group attached to the oxadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-5-(2-methylbutan-2-yl)-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazide with a chloromethyl ketone in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 50°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-5-(2-methylbutan-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxadiazole N-oxides.
Reduction Reactions: Reduction of the oxadiazole ring can lead to the formation of hydrazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at temperatures ranging from room temperature to 80°C.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of substituted oxadiazoles with various functional groups.
Oxidation Reactions: Formation of oxadiazole N-oxides.
Reduction Reactions: Formation of hydrazine derivatives.
Scientific Research Applications
3-(Chloromethyl)-5-(2-methylbutan-2-yl)-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-5-(2-methylbutan-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the chloromethyl group, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes, leading to its bioactive effects. The exact molecular pathways involved depend on the specific application and target organism.
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)-2-[(2-methylbutan-2-yl)oxy]quinoline
- 1-chloro-2-(chloromethyl)-3-[(2-methylbutan-2-yl)oxy]benzene
Uniqueness
3-(Chloromethyl)-5-(2-methylbutan-2-yl)-1,2,4-oxadiazole is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C8H13ClN2O |
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Molecular Weight |
188.65 g/mol |
IUPAC Name |
3-(chloromethyl)-5-(2-methylbutan-2-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C8H13ClN2O/c1-4-8(2,3)7-10-6(5-9)11-12-7/h4-5H2,1-3H3 |
InChI Key |
ZMSMCMDJKRJIFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=NC(=NO1)CCl |
Origin of Product |
United States |
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